Condiciones de reacción

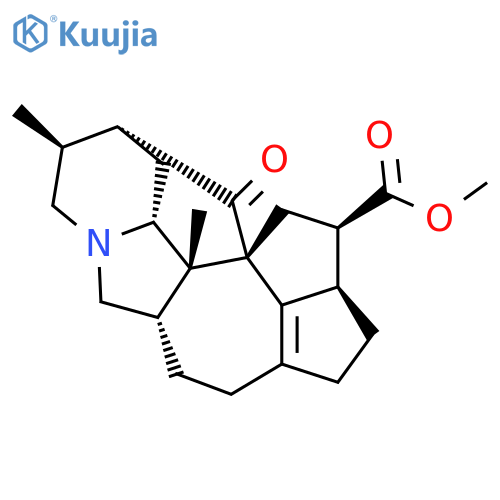

1.1 Reagents: Sodium carbonate Solvents: Methanol , Water ; 100 °C

2.1 Solvents: Acetonitrile ; 85 °C

3.1 Reagents: 2,2,2-Trifluoroethaneperoxoic acid , Dipotassium phosphate

3.2 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol

4.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , BINAP

5.1 Reagents: Iodobenzene diacetate

5.2 -

6.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium

6.2 Reagents: Acetic acid , Sodium triacetoxyborohydride

7.1 Reagents: Boron trifluoride etherate , Triethylsilane

Referencia

Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies

Zhang, Wenhao; et al,

ChemRxiv,

2022,

1,

1-21